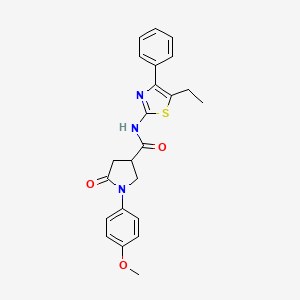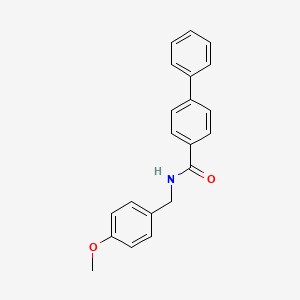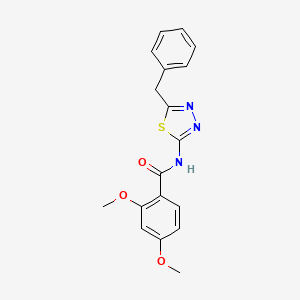![molecular formula C15H20N2O4S B11175380 N-[4-(pyrrolidine-1-sulfonyl)phenyl]oxolane-2-carboxamide](/img/structure/B11175380.png)
N-[4-(pyrrolidine-1-sulfonyl)phenyl]oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(pyrrolidine-1-sulfonyl)phenyl]oxolane-2-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a sulfonyl group, and an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidine-1-sulfonyl)phenyl]oxolane-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Formation of the Oxolane Ring: The oxolane ring is formed through cyclization reactions involving diols or other suitable precursors.
Coupling Reactions: The final compound is obtained by coupling the pyrrolidine-sulfonyl intermediate with the oxolane carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(pyrrolidine-1-sulfonyl)phenyl]oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
N-[4-(pyrrolidine-1-sulfonyl)phenyl]oxolane-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-[4-(pyrrolidine-1-sulfonyl)phenyl]oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide
- N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide
- N-[4-(pyrrolidine-1-sulfonyl)phenyl]pyrrolidine-2-carboxamide
Uniqueness
N-[4-(pyrrolidine-1-sulfonyl)phenyl]oxolane-2-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H20N2O4S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
N-(4-pyrrolidin-1-ylsulfonylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C15H20N2O4S/c18-15(14-4-3-11-21-14)16-12-5-7-13(8-6-12)22(19,20)17-9-1-2-10-17/h5-8,14H,1-4,9-11H2,(H,16,18) |
Clave InChI |
BFPWQTXQOKXBKV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11175301.png)
![2-(4-chlorophenyl)-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175304.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pentanamide](/img/structure/B11175317.png)


![3,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175330.png)
![2-phenoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11175331.png)
![3-fluoro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175340.png)

![N,N'-bis(4-chlorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B11175365.png)

![N-[4-(dimethylamino)phenyl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11175368.png)
![Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B11175374.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B11175382.png)
